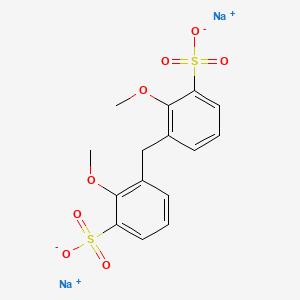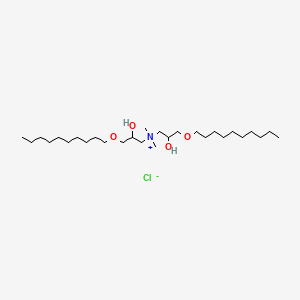
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is a chemical compound with the molecular formula C23H16O6S and a molecular weight of 420.435 g/mol This compound is characterized by its anthracenedione core, which is substituted with a benzoate group through a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate typically involves the reaction of 1,4-dihydroxy-9,10-anthraquinone with 2-mercaptoethanol in the presence of a suitable catalyst to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to introduce the benzoate group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The anthracenedione core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate involves its interaction with various molecular targets and pathways. The compound’s anthracenedione core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its thioether linkage and benzoate group may interact with specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-(Benzoyloxy)ethyl)thio)-1,4-dihydroxy-9,10-anthracenedione
- 2-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)ethyl ethyl carbonate
- 4-(4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
Uniqueness
2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is unique due to its specific combination of an anthracenedione core, thioether linkage, and benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
49831-04-1 |
|---|---|
Molekularformel |
C23H16O6S |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)sulfanylethyl benzoate |
InChI |
InChI=1S/C23H16O6S/c24-16-12-17(30-11-10-29-23(28)13-6-2-1-3-7-13)22(27)19-18(16)20(25)14-8-4-5-9-15(14)21(19)26/h1-9,12,24,27H,10-11H2 |
InChI-Schlüssel |
DMLGTNUPSULYID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)








